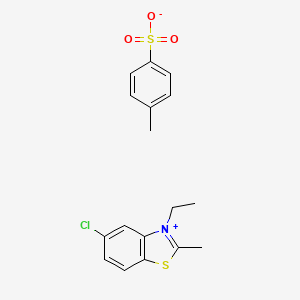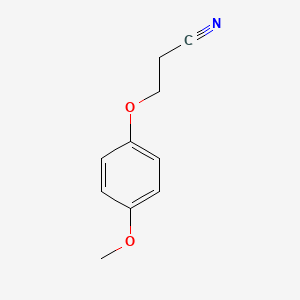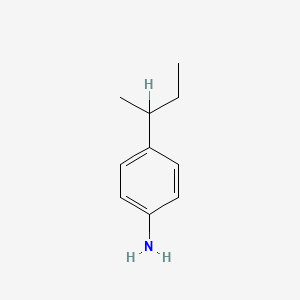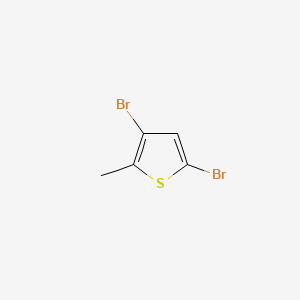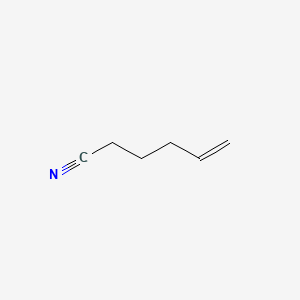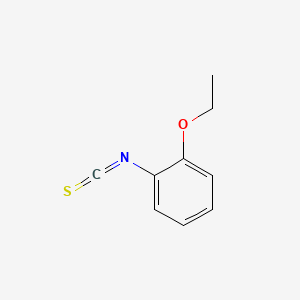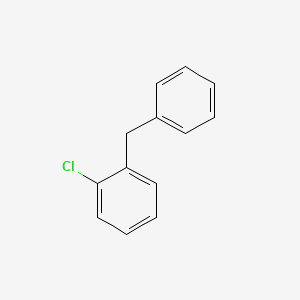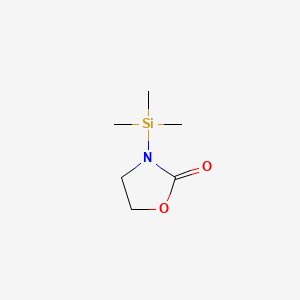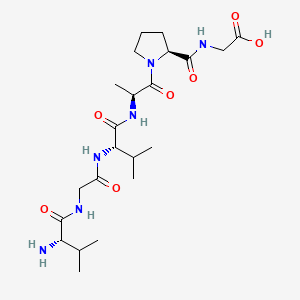![molecular formula C8H12O2 B1345672 1,4-Dioxaspiro[4.5]dec-7-ene CAS No. 7092-24-2](/img/structure/B1345672.png)
1,4-Dioxaspiro[4.5]dec-7-ene
Overview
Description
1,4-Dioxaspiro[4.5]dec-7-ene, also known as 1,4-Dioxaspirodecane, is an organic compound belonging to the family of cyclic ethers. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. This compound has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields. 5]dec-7-ene.
Scientific Research Applications
Synthetic Intermediate in Organic Chemicals
1,4-Dioxaspiro[4.5]dec-7-ene serves as a significant bifunctional synthetic intermediate in the production of various organic chemicals. Its applications extend to the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides. A study demonstrated its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, highlighting the efficiency of the process and the high yield of the product (Zhang Feng-bao, 2006).
In Synthesis of Spirocyclic Compounds
This compound is instrumental in the synthesis of various spirocyclic compounds. For instance, it is used in the synthesis of 1,7-Dioxaspiro[5.5]undec-4-enes and 1,6-Dioxaspiro[4.5]dec-3-enes through acid-catalyzed ring closure of methoxyallenes (P. Kocieński & R. Whitby, 1991).
In Pharmacological Research
While direct information on pharmacological applications of this compound was limited, closely related compounds, such as 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, have been synthesized and evaluated for dopamine agonist activity, indicating a potential research area for related compounds (A. Brubaker & M. Colley, 1986).
In Organic Synthesis Processes
1,4-Dioxaspiro[4.5dec-7-ene is utilized in various organic synthesis processes, such as dichlorovinylation of enolates. This compound is a key intermediate in producing derivatives that have applications in different chemical syntheses (A. Kende & P. Fludzinski, 2003).
In Tandem Prins Cyclization
This compound derivatives are synthesized using tandem Prins cyclization methods. This process is notable for its efficiency, offering good yields with diverse substitution patterns, which are significant for chemical synthesis and pharmaceutical research (L. M. Reddy et al., 2018).
In Chemical Communication Studies
Compounds structurally similar to this compound, like E‐7‐methyl‐1,6‐dioxaspiro[4.5]decane, have been identified in biological studies, such as in the chemical communication of certain insect species. This suggests potential research applications in entomology and ecology (U. Kohnle et al., 1992).
In Synthesis of Spiroheterocycles
This compound and its derivatives have been used in the synthesis of new spiroheterocycles. These compounds, featuring 1,2,4-triazole, piperidine, and sulfonamide moieties, have shown significant antimicrobial activity, indicating their potential in medicinal chemistry research (H. M. Dalloul et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKUUYIVLCZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221150 | |
| Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7092-24-2 | |
| Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007092242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxaspiro(4.5)dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4-dioxaspiro[4.5]dec-7-ene derivatives interesting for studying rhodium-catalyzed hydroformylation?
A1: this compound derivatives, specifically the ketal-masked β-isophorone (7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene), present a unique case study for rhodium-catalyzed hydroformylation due to the competition between secondary and tertiary rhodium alkyl intermediates formed during the reaction. [] This competition arises from the presence of both a tertiary and a secondary carbon-carbon double bond within the molecule. Additionally, the tertiary rhodium alkyl intermediate exhibits unexpected isomerization to an exocyclic olefin, which subsequently undergoes hydroformylation. [] This unusual behavior makes these compounds valuable for understanding the intricacies of catalytic reaction pathways and selectivity.
Q2: How does computational chemistry contribute to understanding the reactivity of this compound derivatives in these reactions?
A2: Density Functional Theory (DFT) calculations play a crucial role in elucidating the reaction mechanism and explaining the observed product distribution. [] By modeling the transition states and intermediates along the reaction pathway, researchers can estimate the energy barriers associated with different reaction steps. For instance, DFT calculations revealed that the transition state for the exocyclic olefin complex formation is significantly more stable than those for the endocyclic olefin complexes. [] This stability difference explains the preference for the exocyclic arrangement in the tertiary intermediate, ultimately leading to the formation of the acetaldehyde derivative. These computational insights provide valuable guidance for optimizing reaction conditions and designing more efficient catalytic systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
